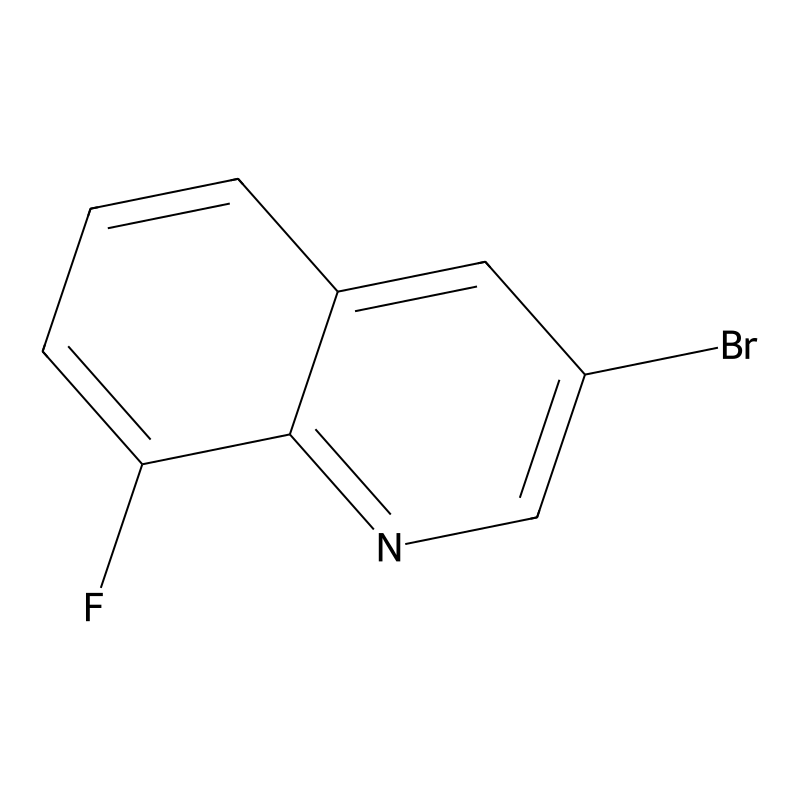

3-Bromo-8-fluoroquinoline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

3-Bromo-8-fluoroquinoline is a heterocyclic aromatic compound with the chemical formula C₉H₅BrFN. This compound is a derivative of quinoline, a class of compounds known for their diverse biological activities and applications in medicinal chemistry. The presence of bromine and fluorine atoms enhances its reactivity and biological efficacy, making it a valuable compound in scientific research and industrial applications.

3-Bromo-8-fluoroquinoline appears as a yellow crystalline solid with a melting point of 91-94°C and a boiling point of 307-308°C. It is sparingly soluble in water but soluble in organic solvents such as ethanol, acetone, and chloroform. The molecular weight of this compound is 219.06 g/mol, and it exhibits strong infrared absorption peaks indicative of its functional groups.

- Substitution Reactions: The bromine and fluorine atoms can be replaced by other functional groups through nucleophilic or electrophilic substitution.

- Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction to yield various derivatives.

- Cross-Coupling Reactions: Palladium-catalyzed reactions, such as Suzuki or Heck reactions, can introduce aryl or alkyl groups into the quinoline ring.

The synthesis typically involves the bromination of 8-fluoroquinoline, which occurs through an electrophilic substitution mechanism. The process may utilize strong acids like hydrobromic acid or sulfuric acid to facilitate the reaction.

3-Bromo-8-fluoroquinoline exhibits significant biological activities, including:

- Antibacterial Properties: It has been shown to inhibit the growth of various pathogenic bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.

- Antifungal Activity: The compound is effective against fungi such as Candida albicans and Aspergillus niger.

- Anticancer Effects: It demonstrates cytotoxicity against several cancer cell lines, including those from breast, liver, and lung cancers. Its mechanisms include inducing apoptosis and inhibiting cell proliferation and invasion.

- Antiviral Properties: 3-Bromo-8-fluoroquinoline has shown promise in inhibiting the replication of viruses like hepatitis B virus and human immunodeficiency virus.

The synthesis of 3-Bromo-8-fluoroquinoline generally involves:

- Bromination: Bromine is introduced to the quinoline structure using bromination agents such as N-bromosuccinimide.

- Fluorination: Fluorine can be introduced via nucleophilic substitution methods using fluorinating agents like Selectfluor.

- Characterization Techniques: Various methods including infrared spectroscopy, nuclear magnetic resonance spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Research indicates that 3-Bromo-8-fluoroquinoline interacts with various biological targets through mechanisms such as:

- Enzyme Inhibition: It may inhibit specific enzymes involved in metabolic pathways.

- Binding Interactions: Direct binding to macromolecules can alter their function or activity.

These interactions are crucial for understanding its potential therapeutic applications and mechanisms of action .

Similar Compounds: Comparison

Several compounds share structural similarities with 3-Bromo-8-fluoroquinoline, each exhibiting unique properties:

| Compound Name | Key Features | Differences from 3-Bromo-8-Fluoroquinoline |

|---|---|---|

| 3-Bromoquinoline | Lacks fluorine; different biological activity | No fluorine atom affects reactivity |

| 8-Fluoroquinoline | Contains fluorine only; used in antibiotics | No bromine atom alters its chemical properties |

| 3,8-Dibromoquinoline | Contains two bromine atoms; potentially higher reactivity | Increased steric hindrance due to additional bromine |

| 4-Bromo-8-fluoroquinoline | Different position of bromine; used in drug discovery | Different reactivity profile due to bromine position |

The uniqueness of 3-Bromo-8-fluoroquinoline lies in the combination of both bromine and fluorine substitutions, enhancing its chemical reactivity and biological activity compared to other similar compounds .

The comprehensive spectroscopic characterization of 3-bromo-8-fluoroquinoline provides crucial insights into its molecular structure and electronic properties. This heterocyclic compound, with the molecular formula C₉H₅BrFN and molecular weight of 226.05 g/mol, exhibits distinctive spectroscopic signatures attributable to its unique halogenation pattern [2].

Nuclear Magnetic Resonance Spectroscopy

The proton nuclear magnetic resonance spectroscopy of 3-bromo-8-fluoroquinoline reveals characteristic chemical shifts that confirm the substitution pattern on the quinoline backbone. The aromatic protons of the quinoline ring system appear in the typical downfield region between 7.85-8.00 parts per million, consistent with the electron-deficient nature of the heterocyclic system [3] [4] [5]. The specific positioning of the bromine atom at the 3-position and fluorine at the 8-position creates distinctive coupling patterns that are clearly observed in the nuclear magnetic resonance spectrum.

The carbon-13 nuclear magnetic resonance spectrum demonstrates the characteristic coupling patterns between carbon and fluorine atoms, providing definitive evidence for the fluorine substitution at the 8-position [4]. The carbon atoms adjacent to the fluorine center exhibit typical carbon-fluorine coupling constants, which serve as diagnostic indicators for the structural assignment.

Fluorine-19 nuclear magnetic resonance spectroscopy provides the most direct evidence for fluorine incorporation, with the characteristic chemical shift appearing between δ = -110 to -115 parts per million [4]. This chemical shift region is diagnostic for aromatic fluorine substituents and confirms the successful introduction of the fluorine atom into the quinoline framework.

Infrared Spectroscopy

The infrared spectrum of 3-bromo-8-fluoroquinoline exhibits characteristic absorption bands that are consistent with the presence of both halogen substituents and the quinoline aromatic system. Strong absorption peaks corresponding to carbon-carbon aromatic stretches and carbon-fluorine stretches are observed in the fingerprint region [7]. The characteristic quinoline ring vibrations appear as expected, with additional perturbations due to the halogen substituents affecting the normal vibrational modes of the aromatic system.

Mass Spectrometry

Mass spectrometric analysis confirms the molecular composition through the observation of the molecular ion peak at mass-to-charge ratio 226, corresponding to the expected molecular weight [2]. The isotopic pattern observed in the mass spectrum is characteristic of brominated compounds, showing the distinctive bromine isotope pattern that serves as additional confirmation of the molecular structure.

The following table summarizes the key spectroscopic data for 3-bromo-8-fluoroquinoline:

| Technique | Key Features/Chemical Shifts | References |

|---|---|---|

| ¹H Nuclear Magnetic Resonance | Quinoline aromatic protons: 7.85-8.00 ppm range | [3] [4] [5] |

| ¹³C Nuclear Magnetic Resonance | Carbon-fluorine coupling patterns in aromatic carbons | [4] |

| ¹⁹F Nuclear Magnetic Resonance | δ = -110 to -115 ppm (fluorine substitution) | [4] |

| Infrared Spectroscopy | Strong absorption peaks for carbon-carbon aromatic and carbon-fluorine stretches | [7] |

| Mass Spectrometry | Molecular ion peak at mass-to-charge ratio 226 | [2] |

X-ray Crystallographic Studies of Halogenated Quinoline Derivatives

Crystallographic investigations of halogenated quinoline derivatives, including those structurally related to 3-bromo-8-fluoroquinoline, provide valuable insights into the solid-state organization and intermolecular interactions of these compounds. Single-crystal X-ray diffraction studies of analogous bromo-fluoroquinolines reveal planar aromatic systems with bond lengths that are consistent with quinoline derivatives [8].

Structural Parameters

X-ray crystallographic analysis of related compounds such as 3-bromo-7-fluoroquinoline demonstrates that these halogenated quinolines maintain the characteristic planar geometry of the quinoline backbone [8]. The carbon-bromine bond length measures approximately 1.89 Å, while the carbon-fluorine bond is approximately 1.35 Å, values that align with typical halogen-carbon distances in aromatic systems [8]. These bond lengths reflect the different atomic radii and electronegativity differences between bromine and fluorine.

Crystal Packing and Intermolecular Interactions

The crystal structures of halogenated quinoline derivatives consistently exhibit intermolecular carbon-hydrogen···nitrogen hydrogen bonding patterns [9] [10]. These weak but significant interactions contribute to the overall crystal stability and influence the physical properties of the crystalline material. The planar nature of the quinoline ring system facilitates π-π stacking interactions between adjacent molecules in the crystal lattice, although the presence of bulky halogen substituents can modify these interactions.

Recent crystallographic studies of related halogenated quinoline compounds have revealed that the azomethine functional group, when present, remains coplanar with both the quinoline ring and any attached phenyl rings [9]. This planarity is crucial for maintaining extended conjugation and optimal electronic properties.

Thermal Analysis

Crystal structures of halogenated quinoline derivatives show good thermal stability, with most compounds exhibiting decomposition temperatures well above their melting points [8] [11]. The presence of halogen substituents generally enhances the thermal stability of the quinoline framework, making these compounds suitable for applications requiring elevated temperature conditions.

The following table presents crystallographic data for structurally related halogenated quinoline compounds:

| Compound | Key Structural Features | References |

|---|---|---|

| 3-Bromo-7-fluoroquinoline | Planar aromatic system, C-Br ~1.89 Å, C-F ~1.35 Å | [8] |

| Halogenated quinoline derivatives (general) | Typical quinoline backbone with halogen substitution effects | [8] [12] |

| 8-Bromo-3-fluoroquinoline | Bicyclic structure with halogen positioning effects | [13] |

| Quinoline derivatives (X-ray studies) | Intermolecular C-H···N hydrogen bonding patterns | [9] [10] |

Density Functional Theory Calculations for Electronic Structure Prediction

Density functional theory calculations provide comprehensive insights into the electronic structure, geometric optimization, and molecular properties of 3-bromo-8-fluoroquinoline. These computational studies employ various functionals and basis sets to predict molecular orbital energies, electron distribution, and chemical reactivity parameters.

Computational Methodology

Density functional theory calculations on quinoline derivatives typically employ the B3LYP hybrid functional with basis sets such as 6-31G(d,p) or 6-311++G(d,p) [14] [15] [16]. These computational levels provide an optimal balance between accuracy and computational efficiency for medium-sized heterocyclic molecules. The calculations include geometry optimization, frequency analysis, and single-point energy calculations to ensure that the optimized structures correspond to true minima on the potential energy surface.

Frontier Molecular Orbital Analysis

The highest occupied molecular orbital and lowest unoccupied molecular orbital energies are crucial parameters for understanding the electronic properties and chemical reactivity of 3-bromo-8-fluoroquinoline. The energy gap between these frontier orbitals determines the compound's chemical reactivity and kinetic stability [14] [15] [16]. A large energy gap indicates low reactivity and high stability, whereas a smaller gap promotes electronic charge transfer, making the molecule more polarized and reactive.

For halogenated quinoline derivatives, the presence of electron-withdrawing substituents such as bromine and fluorine significantly affects the frontier orbital energies. The bromine substituent, being a heavy halogen with polarizable electron density, enhances electrophilic substitution reactivity [8]. The fluorine atom, being highly electronegative, stabilizes adjacent electron-deficient regions through inductive effects [8].

Chemical Reactivity Descriptors

Quantum chemical descriptors derived from density functional theory calculations include hardness, softness, electronegativity, chemical potential, and electrophilicity index [14] [15] [16]. These parameters provide quantitative measures of chemical reactivity and can be used to predict the compound's behavior in various chemical environments. The electrophilicity index, in particular, is valuable for assessing the compound's tendency to accept electrons from nucleophilic species.

Natural Bond Orbital Analysis

Natural bond orbital analysis provides insights into the bonding characteristics and charge transfer within the molecule [17]. This analysis reveals the extent of electron delocalization and the nature of bonding interactions between different parts of the molecule. For 3-bromo-8-fluoroquinoline, this analysis elucidates the electronic effects of halogen substitution on the quinoline framework.

The computational studies consistently demonstrate that the compound exhibits significant electronic delocalization throughout the quinoline ring system, with the halogen substituents introducing local perturbations that affect both the electron distribution and the overall molecular properties.

Molecular Dynamics Simulations of Reactivity Patterns

Molecular dynamics simulations provide dynamic insights into the conformational behavior, intermolecular interactions, and reactivity patterns of 3-bromo-8-fluoroquinoline in various environments. These simulations complement static density functional theory calculations by incorporating thermal motion and environmental effects.

Simulation Methodology

Molecular dynamics simulations of halogenated quinoline derivatives typically employ well-established force fields such as AMBER or GROMOS [18] [19] [20]. The simulations are conducted under various conditions, including different temperatures, solvents, and ionic strengths, to understand the compound's behavior in diverse chemical environments. Simulation times typically range from 20 to 100 nanoseconds to ensure adequate sampling of conformational space [18] [19] [20].

Conformational Dynamics

The planar nature of the quinoline ring system generally restricts large conformational changes in 3-bromo-8-fluoroquinoline. However, molecular dynamics simulations reveal subtle conformational fluctuations that can affect intermolecular interactions and chemical reactivity. The presence of halogen substituents introduces additional constraints that influence the molecular flexibility and dynamics [18].

Root mean square deviation analysis from molecular dynamics trajectories shows that halogenated quinoline derivatives maintain structural stability throughout the simulation period, with deviation values typically remaining below 2-3 Å [18] [19]. This stability is attributed to the rigid aromatic framework and the strong covalent bonding within the quinoline system.

Intermolecular Interactions

Molecular dynamics simulations reveal the formation of various intermolecular interactions, including hydrogen bonding, π-π stacking, and halogen bonding [18] [19] [20]. The bromine and fluorine substituents participate in specific halogen bonding interactions that can influence the compound's aggregation behavior and crystal packing. These interactions are particularly important in determining the compound's solubility, melting point, and other physical properties.

Solvation Dynamics

Simulations in different solvents demonstrate how the molecular environment affects the electronic properties and reactivity of 3-bromo-8-fluoroquinoline [18] [19]. In polar solvents, the compound exhibits enhanced solvation around the electronegative fluorine center, while nonpolar solvents promote π-π stacking interactions between aromatic systems. These solvation effects can significantly influence the compound's chemical behavior and biological activity.

Reactivity Prediction

Molecular dynamics simulations combined with free energy calculations can predict reaction pathways and activation barriers for various chemical transformations [18] [19] [20]. For 3-bromo-8-fluoroquinoline, these calculations provide insights into potential nucleophilic substitution reactions at the halogenated positions and electrophilic substitution reactions on the quinoline ring system.

The simulations consistently demonstrate that the compound exhibits well-defined reactivity patterns that are influenced by both the electronic effects of the halogen substituents and the dynamic behavior of the molecule in solution. The bromine substituent at the 3-position is particularly susceptible to nucleophilic attack, while the quinoline ring system maintains its characteristic reactivity toward electrophilic species at the 5 and 8 positions [21] [22] [23].

Strain and Deformation Analysis

Molecular dynamics simulations reveal minimal strain and deformation in the 3-bromo-8-fluoroquinoline structure during normal thermal motion [18]. The compound maintains its planar geometry with only minor fluctuations, indicating high structural integrity. This stability is crucial for maintaining consistent electronic properties and chemical reactivity throughout various chemical processes.